3-bromo-N-isopropylbenzamide
Description
Significance of Substituted Benzamide (B126) Scaffolds in Advanced Organic Synthesis
Substituted benzamide scaffolds are foundational structures in the fields of organic synthesis and medicinal chemistry. researchgate.net Their prevalence is due to the chemical stability of the amide bond and the diverse functionalities that can be introduced onto the aromatic ring and the amide nitrogen. These scaffolds are considered essential building blocks for creating a wide array of more complex molecules, including many pharmaceutical compounds. researchgate.net Approximately 25% of active pharmaceutical ingredients are reported to contain an amide scaffold.
The versatility of the benzamide framework allows for its use in the synthesis of various biologically active molecules. researchgate.net Researchers have developed numerous synthetic routes to access these structures, such as the hydrolysis of aromatic nitriles, aminocarbonylation, and rearrangements of oximes. researchgate.net For instance, series of N-substituted benzamide derivatives have been synthesized and shown to possess anti-proliferative activity against various cell lines in research settings. researchgate.net Modern synthetic techniques, such as ultrasound-assisted synthesis, have been employed to create novel benzamide derivatives efficiently. nih.gov
Overview of Brominated Benzamide Derivatives in Contemporary Chemical Research
The incorporation of bromine atoms into benzamide structures gives rise to brominated benzamide derivatives, a class of compounds with distinct and valuable properties for chemical research and drug design. ontosight.ai The bromine atom influences the molecule's physicochemical characteristics, such as its lipophilicity and electronic profile, which can in turn affect intermolecular interactions. The ability of bromine to participate in halogen bonding can enhance a molecule's binding affinity for specific biological targets like enzymes or receptors. ontosight.ai
Due to these features, brominated benzamides are frequently used as intermediates in the synthesis of complex molecules with potential pharmacological activities. ontosight.ai The bromine atom serves as a versatile synthetic handle, enabling a variety of subsequent chemical transformations. For example, the enantioselective synthesis and regioselective derivatization of tribrominated benzamide scaffolds have been reported, allowing for the creation of complex, axially chiral molecules through methods like palladium-catalyzed cross-coupling reactions. acs.org Research has explored the potential of brominated benzamides in various areas, leading to compounds with anti-inflammatory, antimicrobial, and anticancer activities in laboratory studies. ontosight.ai
Table of Mentioned Compounds
| Compound Name |
|---|
| 3-bromo-N-isopropylbenzamide |
| 3-bromobenzoic acid |
| Ammonia |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRETYNHHZZBJMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349962 | |
| Record name | 3-bromo-N-isopropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35306-75-3 | |
| Record name | 3-bromo-N-isopropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 3 Bromo N Isopropylbenzamide
Classical Amidation Reactions for N-Isopropylbenzamide Core Construction
The formation of the amide bond is a cornerstone of organic synthesis. For the construction of the N-isopropylbenzamide core, several reliable methods are available, starting from either 3-bromobenzoic acid or forming the N-isopropylbenzamide first and then performing the bromination.
Acyl Halide-Amine Condensation Protocols
A traditional and widely used method for amide bond formation is the reaction between an acyl chloride and an amine. In this protocol, 3-bromobenzoyl chloride is reacted with isopropylamine (B41738). This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
A general procedure involves dissolving the acyl chloride in a suitable solvent, such as dichloromethane, and then adding the amine and a tertiary amine base like triethylamine (B128534) at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. mdpi.com The reaction mixture is then typically stirred for a period to ensure complete conversion.
| Reagents | Base | Solvent | Temperature | Yield |
| 3-Bromobenzoyl chloride, Isopropylamine | Triethylamine | Dichloromethane | 0 °C to rt | High |
This method is often favored for its high yields and the ready availability of the starting materials. mdpi.com
Carboxylic Acid Activation and Amide Coupling Strategies (e.g., using COMU)
Modern amide synthesis often employs coupling reagents to facilitate the reaction between a carboxylic acid and an amine, avoiding the need to prepare the more reactive acyl halide. (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) is a third-generation uronium-type coupling reagent known for its high efficiency, safety profile, and broad applicability. iris-biotech.deresearchgate.net
COMU activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). iris-biotech.depeptide.com One of the advantages of COMU is that the byproducts are water-soluble, simplifying purification. researchgate.net
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent |
| 3-Bromobenzoic Acid | Isopropylamine | COMU | DIPEA | DMF |
COMU has been shown to be as effective as, or even superior to, other common coupling reagents like HATU, often providing high yields with minimal side reactions. researchgate.netbachem.com
Benzotriazole-Mediated Amidation Approaches
Benzotriazole-based reagents are well-established for activating carboxylic acids towards amidation. nih.gov One common approach involves the use of reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (Benzotriazol-1-yloxo)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). These reagents convert the carboxylic acid into a reactive benzotriazolyl ester, which then readily reacts with an amine. bachem.com
Alternatively, N-acylbenzotriazoles can be prepared and isolated. These are stable, crystalline solids that act as efficient acylating agents. nih.goviris-biotech.de The reaction of N-(3-bromobenzoyl)benzotriazole with isopropylamine in a suitable solvent would yield 3-bromo-N-isopropylbenzamide. This method offers the advantage of having a stable intermediate that can be purified before the final amidation step. iris-biotech.deresearchgate.net
| Activating Reagent | Amine | Base | Solvent |
| N-(3-Bromobenzoyl)benzotriazole | Isopropylamine | - | Various |
| 3-Bromobenzoic Acid, PyBOP | Isopropylamine | DIPEA | DMF |
Regioselective Bromination Methodologies for Benzamide (B126) Systems
Once the N-isopropylbenzamide core is synthesized, the next critical step is the regioselective introduction of a bromine atom at the meta-position of the benzene (B151609) ring.
Direct Electrophilic Aromatic Substitution Bromination
Electrophilic aromatic substitution is the most direct method for the bromination of the benzamide ring. The amide group is a moderately deactivating, ortho-, para-director. However, the directing effect can be influenced by the reaction conditions and the steric bulk of the N-substituent. For N-isopropylbenzamide, direct bromination with elemental bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ can lead to a mixture of ortho- and para-isomers, with some meta-product.
To achieve meta-selectivity, harsher conditions or specific reagents may be necessary. The use of a strong acid medium can protonate the carbonyl oxygen, increasing the electron-withdrawing nature of the amide group and favoring meta-substitution.
| Substrate | Brominating Agent | Catalyst/Acid | Temperature | Products |
| N-Isopropylbenzamide | Br₂ | FeBr₃ | Varies | Mixture of isomers |
| N-Isopropylbenzamide | Br₂ | Strong Acid | Varies | Increased meta-isomer |
Recent studies have explored catalytic methods for regioselective bromination, including peptide-catalyzed reactions that can even achieve enantioselectivity in certain substituted benzamides. nih.govnih.gov
Hydrobromic Acid-Mediated Bromination
The use of hydrobromic acid (HBr) in combination with an oxidizing agent can be an effective method for the bromination of aromatic compounds. researchgate.net For instance, a mixture of HBr and nitric acid can generate bromine in situ. researchgate.net Another approach involves the catalytic oxidation of HBr with oxygen, using an initiator like sodium nitrite, to produce bromine for the electrophilic substitution. google.com
The conventional method for brominating stable aromatic rings often involves a bromine solution with hydrobromic acid. utm.my The acidity of the medium can play a crucial role in the regioselectivity of the bromination of benzamides.
It is important to note that under certain conditions, hydrobromic acid can be oxidized to free halogen, which then participates in the bromination. google.com Careful control of the reaction parameters is essential to achieve the desired regioselectivity and avoid over-bromination. utm.my
Pyridinium (B92312) Tribromide as Brominating Agent
Pyridinium tribromide (PTB), also known as pyridinium bromide perbromide, is a stable, crystalline solid that serves as a convenient and safer alternative to elemental bromine for electrophilic bromination reactions. chegg.comnbinno.comwikipedia.org This reagent is a complex of a pyridinium cation and a tribromide anion, which in solution exists in equilibrium with pyridinium bromide and molecular bromine (Br₂), the active brominating species. wikipedia.orgresearchgate.net The controlled release of bromine allows for milder reaction conditions and often enhances selectivity. nbinno.com
The use of PTB is particularly effective for the bromination of aromatic compounds. nbinno.com In the case of N-isopropylbenzamide, the amide functional group is a meta-directing deactivator. The electrophilic substitution reaction with bromine generated from PTB is therefore directed to the position meta to the amide group, yielding the desired 3-bromo isomer. The reaction typically proceeds by adding PTB to a solution of the benzamide in a suitable solvent, such as acetic acid. nbinno.com The stability and ease of handling of PTB compared to volatile liquid bromine make it a preferred reagent for such transformations. chegg.com
Research on related aromatic systems has demonstrated the efficacy of PTB in achieving regioselective bromination. For example, the treatment of naphthyl O-carbamates with pyridinium tribromide has been shown to cleanly afford the 3-bromo derivative in high yield, highlighting the reagent's ability to selectively functionalize specific positions on an aromatic ring. acs.org
Table 1: Representative Bromination using Pyridinium Tribromide
| Substrate | Reagent | Product | Key Advantages |
|---|---|---|---|
| N-isopropylbenzamide | Pyridinium Tribromide (PTB) | This compound | Solid, stable, and easy-to-handle reagent; offers high regioselectivity for meta-position; milder conditions compared to Br₂. chegg.comwikipedia.org |
Electrochemical Synthesis of Brominated N-Isopropylbenzamide Derivatives
Organic electrosynthesis represents a green and powerful tool for chemical transformations, using electric current to drive redox reactions and often avoiding the need for harsh or toxic chemical oxidants. thieme-connect.com The electrochemical bromination of aromatic compounds has emerged as a mild, efficient, and environmentally benign method for forming C-Br bonds. thieme-connect.com This technique is applicable to the synthesis of brominated N-isopropylbenzamide derivatives.
The process typically involves the anodic oxidation of a bromide ion source, such as tetrabutylammonium (B224687) bromide (nBu₄NBr) or sodium bromide (NaBr), to generate the brominating agent in situ. thieme-connect.comacs.org The reaction can be performed in an undivided electrochemical cell at room temperature, which simplifies the experimental setup. thieme-connect.comgoogle.com For an electron-deactivated substrate like N-isopropylbenzamide, the electrochemically generated electrophilic bromine will react via electrophilic aromatic substitution, with the amide group directing the substitution to the meta-position.
Key advantages of this method include high regioselectivity, operational simplicity, and the avoidance of stoichiometric byproducts. thieme-connect.comcecri.res.in The slow, controlled generation of the brominating species in situ can prevent overbromination, a common issue with traditional methods. thieme-connect.com Research on a wide range of electron-rich aromatic compounds has demonstrated that two-phase electrolysis can lead to high yields (70–98%) and excellent regioselectivity (>95%) for monobromination. cecri.res.in While N-isopropylbenzamide is electron-deficient, the principles of controlled generation of the electrophile remain advantageous. The entire process is driven by electricity, making it an inherently sustainable approach that minimizes chemical waste. thieme-connect.com
Table 2: Features of Electrochemical Bromination
| Parameter | Description | Advantage |
|---|---|---|
| Methodology | Anodic oxidation of a bromide salt (e.g., nBu₄NBr) in an undivided cell. thieme-connect.com | Avoids use of hazardous Br₂; simple equipment. acs.orggoogle.com |
| Conditions | Typically room temperature, constant current. | Mild conditions, high control over reaction. |
| Selectivity | In-situ generation of Br₂ allows for high regioselectivity. thieme-connect.com | Minimizes side products and overbromination. thieme-connect.com |
| Sustainability | Uses electricity as a "traceless" reagent. thieme-connect.com | Environmentally benign, reduces chemical waste. thieme-connect.com |
Mechanochemical Approaches in Benzamide Synthesis and Modification
Mechanochemistry, which uses mechanical energy from grinding or milling to induce chemical reactions, is a rapidly growing field of green chemistry. nih.gov These techniques, often performed using a ball mill, can reduce or eliminate the need for solvents, shorten reaction times, and sometimes provide access to different reactivity compared to solution-phase methods. nih.govorganic-chemistry.org
The synthesis of the parent N-isopropylbenzamide can be achieved mechanochemically. Amidation reactions are commonly performed by milling a carboxylic acid with an amine, often using a coupling reagent or by activating the acid in situ. rsc.org For instance, an efficient method involves the solvent-drop grinding of a carboxylic acid, an amine, and an activating agent like 2,4,6-trichloro-1,3,5-triazine (TCT) at room temperature. rsc.orgrsc.org This approach is compatible with a wide range of functional groups and proceeds rapidly. rsc.org
More significantly, mechanochemistry can be applied to the direct modification of the benzamide ring. Recent studies have shown that iridium-catalyzed C-H functionalization, including bromination, can be performed on benzamides under mechanochemical conditions. acs.org In one study, the C-H iodination and bromination of N-(tert-butyl)benzamide was achieved with excellent selectivity. acs.org The mechanochemical setup required significantly shorter reaction times (e.g., 4 hours) compared to the equivalent reaction in solution (16 hours) while achieving similar or better yields. acs.org This demonstrates that the direct, solvent-free C-H bromination of an N-alkylbenzamide substrate is feasible, offering a highly efficient and sustainable pathway to compounds like this compound.
Table 3: Comparison of Synthetic Approaches
| Method | Key Features | Typical Conditions | Sustainability Aspect |
|---|---|---|---|
| Pyridinium Tribromide | Stable, solid brominating agent. wikipedia.org | Acetic acid, room temperature. nbinno.com | Safer handling than liquid Br₂. chegg.com |
| Electrochemical Synthesis | In-situ generation of brominating species. acs.org | Undivided cell, room temperature, constant current. thieme-connect.com | Eliminates chemical oxidants, minimal waste. thieme-connect.com |
| Mechanochemistry | Solvent-free or solvent-drop grinding. organic-chemistry.org | Ball mill, room temperature. organic-chemistry.orgrsc.org | Reduces or eliminates solvent use, energy efficient. organic-chemistry.orgrsc.org |
Chemical Reactivity and Transformation Pathways of 3 Bromo N Isopropylbenzamide
Reactions Involving the Aromatic Bromine Atom
The bromine atom attached to the benzene (B151609) ring is a key site for various chemical modifications.
While direct nucleophilic aromatic substitution on aryl halides like 3-bromo-N-isopropylbenzamide is generally challenging, these reactions can be facilitated under specific conditions. For instance, the bromine atom can be replaced by various nucleophiles, leading to new derivatives. smolecule.com
Transition-metal catalysis provides powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. mdpi.com
Arylation: Palladium-catalyzed cross-coupling reactions are effective for the arylation of aryl halides. nih.gov For instance, the Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst and a boronic acid derivative, is a widely used method for creating a new carbon-carbon bond between the aromatic ring and another aryl group. eie.gr
Carbonylation: The introduction of a carbonyl group can be achieved through palladium-catalyzed carbonylation reactions. core.ac.uk This process typically involves reacting the aryl bromide with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile. core.ac.uk Another approach involves rhodium-catalyzed oxidative carbonylation. rsc.org
Detailed Research Findings on Cross-Coupling Reactions:
| Catalyst System | Reactants | Product Type | Reference |
| Pd(OAc)2 / S-Phos | 3-bromo-N-isopropyl-benzamide, organozinc reagent | Arylated benzamide (B126) | uni-muenchen.de |
| RhCp*(MeCN)3(ClO4)2 | Benzamide, CO, Ag2CO3, KH2PO4 | Carbonylated benzamide | rsc.org |
The bromine atom can be utilized to generate organometallic intermediates, which are versatile for further synthetic transformations.
Grignard Reagents: The reaction of this compound with magnesium metal would be expected to form the corresponding Grignard reagent, 3-(N-isopropylcarbamoyl)phenylmagnesium bromide. youtube.com This organometallic species can then react with a wide range of electrophiles. youtube.com
Directed Lithiation: The amide group in N-isopropylbenzamide can direct lithiation to the ortho position of the aromatic ring. researchgate.net This process, known as directed ortho-metalation (DoM), involves the use of a strong base like an alkyllithium reagent. baranlab.orgacs.org The resulting lithiated species can then be trapped with various electrophiles. baranlab.org
Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Arylation, Carbonylation)
Reactions at the Amide Moiety
The amide functional group also offers opportunities for chemical modification.
The hydrogen atom on the amide nitrogen can be substituted, leading to tertiary amides. For example, N-benzyl-4-fluoro-N-isopropylbenzamide can be synthesized, indicating the potential for N-alkylation or N-arylation under appropriate conditions. evitachem.com
The amide bond in this compound can be cleaved through hydrolysis. smolecule.com This reaction, which can be catalyzed by either acid or base, yields 3-bromobenzoic acid and isopropylamine (B41738). smolecule.com
Derivatization of the Amide Nitrogen
Electrophilic Aromatic Substitution Reactions on the Benzene Ring (beyond bromination)
The benzene ring of this compound is deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of both the bromo and the amide functionalities. However, under forcing conditions, further substitution can be achieved. The directing effects of the existing substituents play a crucial role in determining the regiochemical outcome of these reactions. The amide group is an ortho, para-director, while the bromine atom is also an ortho, para-director, albeit a deactivating one. Their relative positions at C1 and C3 lead to specific patterns of substitution.
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). ambeed.com Due to the deactivating nature of the ring, these reactions often require elevated temperatures or longer reaction times. The primary products are the result of substitution at the positions activated by the amide group and meta to the bromine, namely the C2 and C6 positions, and to a lesser extent, the C4 position, which is para to the amide and ortho to the bromine. Studies on analogous 3-bromobenzamides show that nitration can lead to a mixture of isomers, with the precise ratio depending on the reaction conditions. smolecule.comvulcanchem.com
Sulfonation: Sulfonation, the introduction of a sulfonic acid group (-SO₃H), is generally carried out using fuming sulfuric acid (H₂SO₄ with dissolved SO₃). Similar to nitration, the reaction is sluggish due to the deactivated ring. The sulfonic acid group will preferentially add to the positions most activated by the combined directing effects of the existing substituents. ambeed.com
Friedel-Crafts Acylation and Alkylation: Friedel-Crafts reactions are generally difficult on highly deactivated rings like that of this compound. The strong Lewis acid catalysts required for these reactions (e.g., AlCl₃) can complex with the amide group, further deactivating the ring and potentially leading to undesired side reactions. masterorganicchemistry.com Therefore, these transformations are not commonly employed on this substrate.
A summary of potential electrophilic aromatic substitution reactions is presented below:
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Mixture of nitro-substituted isomers (e.g., 3-bromo-N-isopropyl-X-nitrobenzamide) |
| Sulfonation | Fuming H₂SO₄ | Mixture of sulfo-substituted isomers (e.g., 3-bromo-N-isopropyl-X-sulfobenzamide) |
Directed ortho-Metalation and C-H Activation Strategies
Directed ortho-metalation (DoM) and related C-H activation strategies offer powerful and regioselective methods for functionalizing aromatic rings, often overcoming the limitations of classical electrophilic aromatic substitution. wikipedia.org In these reactions, a directing group on the aromatic ring coordinates to a metal, typically lithium or a transition metal, facilitating the deprotonation and subsequent functionalization of a specific C-H bond, usually in the ortho position. wikipedia.orgbaranlab.org
The N-isopropylamide group in this compound can act as a powerful directing metalation group (DMG). wikipedia.org The amide carbonyl oxygen can coordinate to an organolithium reagent, such as n-butyllithium or sec-butyllithium, directing the deprotonation to the C2 position. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of substituents at the C2 position with high regioselectivity.
Transition metal-catalyzed C-H activation provides an alternative and often milder approach to functionalization. scielo.brdmaiti.com Catalysts based on palladium, rhodium, or copper can coordinate to the amide directing group and selectively activate the C-H bond at the C2 or C6 position. nih.gov This allows for the introduction of aryl, alkyl, or other functional groups through cross-coupling type reactions. For instance, palladium-catalyzed C-H arylation can be used to form a new carbon-carbon bond at the C2 position.
The strategic advantage of these methods is the ability to introduce functional groups at positions that are not readily accessible through traditional EAS reactions.
| Strategy | Reagent/Catalyst | Position of Functionalization | Potential Electrophiles/Coupling Partners |
| Directed ortho-Metalation (DoM) | n-BuLi, sec-BuLi | C2 | Alkyl halides, aldehydes, ketones, CO₂, etc. |
| Palladium-Catalyzed C-H Activation | Pd(OAc)₂, various ligands | C2, C6 | Aryl halides, alkenes, alkynes |
| Rhodium-Catalyzed C-H Activation | [RhCp*Cl₂]₂ | C2, C6 | Alkenes, alkynes |
Oxidation and Reduction Chemistry
The functional groups of this compound are susceptible to both oxidation and reduction, providing pathways to other classes of compounds.
Oxidation: The amide group is generally resistant to oxidation under mild conditions. However, under harsh oxidative conditions, such as with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in acidic solution, the amide can be hydrolyzed to a carboxylic acid. The aromatic ring itself is also generally stable to oxidation, except under very forcing conditions that can lead to ring cleavage.
Reduction: The amide functionality can be reduced to an amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which would convert the N-isopropylamide group to a (3-bromobenzyl)(isopropyl)amine. The carbonyl group of the amide is reduced to a methylene (B1212753) group (-CH₂-).
The bromine atom on the aromatic ring can be removed via catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate), the C-Br bond can be cleaved to yield N-isopropylbenzamide.
| Transformation | Reagents | Product |
| Amide Reduction | LiAlH₄ | (3-Bromobenzyl)(isopropyl)amine |
| Debromination | H₂/Pd-C | N-Isopropylbenzamide |
Ring Annulation and Heterocycle Formation from Brominated Benzamide Scaffolds
The presence of both a bromine atom and an amide group on the benzene ring makes this compound and its isomers valuable precursors for the synthesis of various heterocyclic systems through ring-forming reactions. These reactions often involve intramolecular or tandem intermolecular/intramolecular cyclizations.
Oxazolines: 2-Aryl-2-oxazolines can be synthesized from benzamides. One common method involves the reaction of a benzamide with an amino alcohol. For instance, N-(β-hydroxyethyl)amides, which can be prepared from the corresponding benzoyl chloride and an amino alcohol, undergo dehydrative cyclization to form the oxazoline (B21484) ring. mdpi.com While this is a general route, the synthesis of 2-(3-bromophenyl)oxazolines would proceed from 3-bromobenzamide (B114348) or its derivatives. clockss.orgrsc.org
Isocoumarins: Isocoumarins are bicyclic lactones that can be synthesized from ortho-halobenzamides. For example, copper-catalyzed coupling reactions between o-bromobenzamides and 1,3-diketones can lead to the formation of 3-substituted isocoumarins. researchgate.netcambridgescholars.comgrafiati.comresearchgate.net This process involves an initial C-C bond formation followed by an intramolecular C-O bond formation (lactonization). While the substrate in these reported syntheses is the ortho-isomer, similar strategies could potentially be adapted for derivatives of this compound after appropriate functional group manipulations.
Benzisothiazolones: Benzisothiazolones are another class of heterocycles accessible from brominated benzamides. Copper-catalyzed cascade reactions of 2-bromobenzamides with a sulfur source, such as potassium thiocyanate (B1210189) (KSCN) or elemental sulfur, can construct the benzisothiazolone core. mdpi.comscispace.comresearchgate.netnih.gov These reactions proceed through the formation of both a C-S and an N-S bond in a tandem or one-pot process. mdpi.comnih.gov This highlights the utility of the bromo-benzamide scaffold in constructing sulfur-containing heterocyclic systems. mdpi.com
| Heterocycle | General Precursor | Key Reaction Type |
| Oxazolines | N-(β-hydroxyethyl)benzamides | Intramolecular dehydrative cyclization |
| Isocoumarins | o-Bromobenzamides and 1,3-diketones | Copper-catalyzed C-C/C-O coupling |
| Benzisothiazolones | o-Bromobenzamides and sulfur source | Copper-catalyzed C-S/N-S bond formation |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
1H NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy of 3-bromo-N-isopropylbenzamide reveals a distinct set of signals that correspond to the different types of protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a complex multiplet in the downfield region, generally between δ 7.20 and 8.00 ppm. Specifically, the proton at the C2 position often appears as a singlet or a finely split triplet around δ 7.90 ppm. The protons at C4, C5, and C6 of the benzene (B151609) ring typically show complex splitting patterns due to mutual coupling.
The N-H proton of the amide group presents as a broad singlet, the chemical shift of which can be variable but is often observed around δ 6.1-6.3 ppm. The isopropyl group gives rise to two characteristic signals: a multiplet or septet for the methine (CH) proton around δ 4.2-4.3 ppm, and a doublet for the six equivalent methyl (CH₃) protons around δ 1.25 ppm, with a typical coupling constant (J) of approximately 6.6 Hz.
Table 1: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| Aromatic-H | 7.20-7.90 | m | - |
| NH | ~6.2 | br s | - |
| CH(CH₃)₂ | ~4.25 | m | - |
| CH(CH₃)₂ | ~1.25 | d | ~6.6 |
Data is compiled from typical values and may vary based on solvent and experimental conditions.
13C NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR, detailing the carbon framework of the molecule. For this compound, the carbonyl carbon (C=O) of the amide group is characteristically found in the highly deshielded region of the spectrum, typically around δ 166-167 ppm.
The aromatic carbons exhibit signals between δ 120 and 140 ppm. The carbon atom bearing the bromine (C-Br) is observed around δ 122-123 ppm. The other aromatic carbons (C1, C2, C4, C5, C6) can be assigned based on their chemical shifts and coupling patterns in more advanced experiments. The isopropyl group carbons are found in the upfield region, with the methine carbon (CH) appearing around δ 42 ppm and the two equivalent methyl carbons (CH₃) at approximately δ 22-23 ppm.
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ) ppm |
|---|---|
| C=O | ~166.5 |
| C-Br | ~122.5 |
| Aromatic-C | 125-138 |
| CH(CH₃)₂ | ~42.0 |
| CH(CH₃)₂ | ~22.8 |
Data is compiled from typical values and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular mass of a compound, allowing for the calculation of its elemental formula. For this compound (C₁₀H₁₂BrNO), the expected monoisotopic mass is approximately 241.0102 u and 243.0082 u, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) which have a near 1:1 natural abundance. chemspider.com This characteristic isotopic pattern is a key signature in the mass spectrum. HRMS analysis would confirm the elemental composition by matching the experimentally measured mass to the calculated mass with a high degree of precision (typically within a few parts per million).
Table 3: HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M(⁷⁹Br)+H]⁺ | 242.0178 | Typically within ±0.005 |
| [M(⁸¹Br)+H]⁺ | 244.0158 | Typically within ±0.005 |
Calculated for C₁₀H₁₃BrNO⁺. Observed values are hypothetical based on typical instrument accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of this compound, GC-MS could be employed to determine the purity of a sample or to identify the compound within a mixture. rsc.org The gas chromatogram would show a peak at a specific retention time corresponding to the compound, and the mass spectrometer would provide a mass spectrum for that peak. The mass spectrum obtained under electron ionization (EI) would show the molecular ion peaks (at m/z 241/243) and a characteristic fragmentation pattern that can be used for structural confirmation and library matching. nist.govnih.gov Common fragments would likely arise from the loss of the isopropyl group or cleavage of the amide bond.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure, particularly the presence of the secondary amide and the substituted benzene ring.
The key functional groups and their expected vibrational frequencies are:
N-H Stretching: The N-H bond of the secondary amide typically shows a single, sharp absorption band in the region of 3350-3250 cm⁻¹. For related N-isopropylamides, this peak is often observed around 3290-3250 cm⁻¹. rsc.orgmdpi.com
C=O Stretching (Amide I Band): This is one of the most prominent peaks in the spectrum for an amide, appearing as a strong, sharp absorption. For secondary amides, this band is typically found between 1680 and 1630 cm⁻¹. In N-isopropylbenzamide, this peak is noted at 1630 cm⁻¹, while in 5-bromo-2-iodo-N-isopropylbenzamide, it appears at 1642 cm⁻¹. rsc.orgmdpi.com
N-H Bending (Amide II Band): This band arises from the in-plane bending of the N-H bond coupled with C-N stretching. It is found in the 1550-1510 cm⁻¹ range and is characteristic of secondary amides.
Aromatic C=C Stretching: The benzene ring exhibits several absorption bands in the 1600-1450 cm⁻¹ region due to carbon-carbon stretching vibrations within the ring.
C-H Stretching: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group appears as strong bands in the 2970-2850 cm⁻¹ range. nih.gov
C-Br Stretching: The vibration of the carbon-bromine bond is expected to appear in the fingerprint region of the spectrum, typically between 680 and 515 cm⁻¹.
The table below summarizes the principal IR absorption bands anticipated for this compound based on data from analogous compounds.
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Elucidation
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. fzu.cz This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding the molecule's solid-state structure and packing. fzu.czrsc.org
While specific crystallographic data for this compound is not available in the reviewed literature, the crystal structure of the parent compound, N-isopropylbenzamide, has been determined. nih.gov This structure serves as an excellent model for predicting the solid-state characteristics of its brominated derivative. The analysis of N-isopropylbenzamide reveals that molecules are linked into chains by N—H···O hydrogen bonds, a common and stabilizing motif in secondary amides.
The introduction of a bromine atom at the meta-position of the benzoyl ring is expected to influence the crystal packing primarily through steric effects and potential halogen bonding interactions, without fundamentally altering the core molecular geometry. The table below presents the crystallographic data for N-isopropylbenzamide, which provides a likely framework for the structure of this compound.
Conformational Analysis via Experimental Techniques
The conformation of this compound, particularly the rotational barriers around the C(O)-N and C(aryl)-C(O) bonds, dictates its three-dimensional shape. Experimental techniques, primarily SCXRD, provide a precise snapshot of the molecule's preferred conformation in the solid state.
Based on the crystal structure of N-isopropylbenzamide, the molecule adopts a largely planar conformation with respect to the amide group and the phenyl ring. nih.gov The planarity is a result of the delocalization of the nitrogen lone pair into the carbonyl group. The key conformational feature is the torsion angle between the plane of the phenyl ring and the plane of the amide group.
In the solid state, the conformation is stabilized by strong intermolecular N—H···O hydrogen bonds, which link adjacent molecules into chains. nih.gov This hydrogen bonding network significantly restricts the conformational freedom of the molecule. The isopropyl group is oriented to minimize steric hindrance with the rest of the molecule. The addition of the bromine atom on the phenyl ring is not expected to dramatically alter the core conformation but may influence the crystal packing and intermolecular distances.
Table of Compounds Mentioned
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-bromo-N-isopropylbenzamide. These methods, which solve the Schrödinger equation for the molecule, provide a detailed picture of its electronic landscape. Key properties derived from these calculations include the distribution of electron density, the energies of molecular orbitals, and the nature of intramolecular interactions.
Calculations of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the molecule's kinetic stability and reactivity; a smaller gap generally suggests higher reactivity. nih.gov
Table 1: Calculated Electronic Properties of Benzamide (B126) Derivatives This table is illustrative and based on general principles of computational chemistry applied to similar structures. Actual values for this compound would require specific calculations.
| Property | Description | Predicted Trend for this compound |
|---|---|---|
| Dipole Moment | A measure of the overall polarity of the molecule. | Expected to have a significant dipole moment due to the polar amide and C-Br bonds. |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The electron-withdrawing bromine atom likely lowers the HOMO energy compared to unsubstituted benzamide. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The electron-withdrawing bromine atom likely lowers the LUMO energy, making it more susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. | The specific gap would determine its relative reactivity. nih.gov |
| Electron Density Distribution | The spatial distribution of electrons within the molecule. | Electron density is expected to be higher on the oxygen and nitrogen atoms of the amide group and polarized away from the bromine atom. |
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. mdpi.com It offers a good balance between accuracy and computational cost, making it suitable for studying complex reaction pathways, identifying transition states, and calculating activation energies. mdpi.compku.edu.cn
For this compound, DFT can be employed to explore various potential reactions, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the amide group. By mapping the potential energy surface of a reaction, researchers can identify the most likely mechanism and predict the reaction's feasibility and kinetics. pku.edu.cn
For instance, in a substitution reaction, DFT calculations can help determine whether the reaction proceeds through a concerted (one-step) or a stepwise mechanism. pku.edu.cn It can also elucidate the role of solvents in the reaction by using implicit or explicit solvation models. These models simulate the effect of the solvent environment on the energies of reactants, intermediates, and transition states.
DFT is also valuable for studying cycloaddition reactions, should the molecule or its derivatives be involved in such transformations. pku.edu.cn By calculating the activation free energies for different pathways, one can predict the regioselectivity and stereoselectivity of the products. pku.edu.cn
Conformational Analysis using Computational Methods
The flexibility of this compound arises from the rotation around single bonds, particularly the C-N bond of the amide group and the C-C bond connecting the carbonyl group to the aromatic ring. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.
Computational methods, such as molecular mechanics and quantum chemical calculations (including DFT), are powerful tools for this purpose. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.
Molecular Docking and Binding Interaction Studies (excluding biological targets)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. arxiv.org While it is extensively used in drug discovery to study protein-ligand interactions, it can also be applied to understand the binding of this compound to non-biological hosts or its self-assembly properties. arxiv.orgnih.gov
The process involves treating the ligand (this compound) as flexible and docking it into a rigid or semi-flexible receptor pocket. researchgate.net A scoring function is then used to estimate the binding affinity for different poses, with the lowest energy pose being the predicted binding mode. researchgate.net
These studies can reveal key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the complex. nih.gov For example, docking could be used to investigate how this compound might interact with synthetic receptors, cyclodextrins, or other host molecules. This can provide insights into its potential use in materials science or supramolecular chemistry.
Table 2: Potential Non-Biological Docking Applications for this compound This table is illustrative and highlights potential research directions.
| Receptor Type | Potential Application | Information Gained |
|---|---|---|
| Synthetic Polymers | Understanding interactions with polymer matrices for material formulation. | Binding affinity, key interacting functional groups, and preferred orientation. |
| Cyclodextrins | Investigating encapsulation for solubility enhancement or controlled release. | Stability of the inclusion complex, orientation within the cavity. |
| Self-Assembly Studies | Predicting the formation of dimers or larger aggregates. | Intermolecular interaction patterns, stability of aggregates. |
Theoretical Predictions of Reactivity and Selectivity
Computational chemistry offers several tools to predict the reactivity and selectivity of this compound in various chemical reactions. These predictions are often based on the electronic properties of the molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in this regard. nih.gov The HOMO and LUMO are the primary orbitals involved in chemical reactions. The distribution and energy of these orbitals can predict where a molecule is likely to undergo electrophilic or nucleophilic attack. For instance, regions of the molecule with a high HOMO density are prone to attack by electrophiles, while regions with a high LUMO density are susceptible to attack by nucleophiles. nih.gov
Fukui functions and dual descriptors are other reactivity indices derived from DFT that can provide more detailed information about local reactivity. scirp.org These descriptors help to pinpoint the specific atoms in the molecule that are most likely to participate in a reaction. For example, they can be used to predict the regioselectivity of electrophilic substitution on the aromatic ring.
Computational studies can also be used to understand and predict the outcome of reactions such as C-H functionalization or cross-coupling reactions, which are important transformations in modern organic synthesis. acs.orgacs.org
Non-Biological Structure-Property Relationship Modeling
Structure-property relationship (QSPR) modeling aims to find a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or in this context, non-biological properties. These models can be used to predict the properties of new, unsynthesized compounds based on their molecular descriptors.
For this compound, QSPR models could be developed to predict properties such as solubility in different solvents, chromatographic retention times, or partition coefficients. The process involves calculating a set of molecular descriptors for a series of related compounds with known property values. These descriptors can include constitutional, topological, geometrical, and electronic parameters.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the property of interest. Once a robust model is developed and validated, it can be used to predict the properties of this compound and other similar molecules.
Strategic Applications in Organic Synthesis and Materials Science
3-Bromo-N-isopropylbenzamide as a Versatile Synthetic Building Block
This compound is widely recognized as a versatile organic building block, a fundamental component used for constructing larger, more intricate molecules. cymitquimica.comambeed.com Its utility stems from the two primary functional groups within its structure: the bromo-substituted aromatic ring and the N-isopropylbenzamide moiety. The bromine atom serves as a highly effective synthetic handle, enabling a variety of cross-coupling reactions. smolecule.com
This reactivity makes it an essential intermediate in the synthesis of diverse heterocyclic compounds and other complex organic molecules. lookchem.com The presence of the bromine atom on the benzene (B151609) ring facilitates its participation in numerous palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic chemistry. For instance, it can be used in Suzuki-Miyaura couplings to form new carbon-carbon bonds, a critical step in building molecular complexity.
The N-isopropylamide group, meanwhile, is generally stable under many reaction conditions, providing a robust scaffold upon which to perform further chemical modifications. This stability ensures that the core structure remains intact while transformations are carried out at the bromine-substituted position. The compound's role as a building block is crucial in drug discovery, chemical research, and materials science, providing a reliable starting point for innovative synthetic projects. cymitquimica.com
A summary of representative reactions where this compound acts as a building block is presented below.
| Reaction Type | Reagents & Conditions | Product Type | Ref. |
| Amide Formation (Synthesis) | 3-bromobenzoyl chloride, isopropylamine (B41738), DCM, 0°C | This compound | google.com |
| Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst (e.g., Pd(OAc)₂), base, solvent | Bi-aryl derivatives | nih.gov |
Precursor in the Synthesis of Complex Organic Molecules
Building upon its role as a versatile synthetic block, this compound serves as a key precursor for the assembly of complex organic molecules, particularly those with significant biological activity. lookchem.com It is a crucial intermediate in the synthesis of various pharmaceuticals, including potential nonsteroidal anti-inflammatory drugs (NSAIDs) and anticancer agents. lookchem.com
A notable example of its application is in the synthesis of antimalarial compounds. In a multi-step synthesis, this compound can be converted to 2-amino-N-isopropylbenzamide. nih.gov This resulting amine is then used as a key component in a condensation reaction to construct complex heterocyclic scaffolds, such as 1,5-dioxo-dihydropyrrolo[1,2-a]quinazolines, which are investigated for their therapeutic properties. nih.gov
The compound's utility is not limited to pharmaceuticals. The reactive nature of the carbon-bromine bond allows it to be a starting point for creating a wide range of substituted benzamides, which are important substructures in many biologically active compounds and functional materials. lookchem.com The ability to selectively functionalize the bromine position allows chemists to systematically modify the molecule's properties, a crucial aspect of drug development and materials design. lookchem.comgoogle.com
Development of Chiral N-Isopropylbenzamide Analogues
The development of chiral molecules is a central theme in modern chemistry, particularly in pharmacology, where enantiomers of a drug can have vastly different biological effects. While direct synthesis of chiral analogues from this compound is not widely documented, the benzamide (B126) framework is highly relevant to the field of asymmetric synthesis.
Research has shown that tertiary aromatic amides with specific substitution patterns can exhibit axial chirality, a type of stereoisomerism arising from restricted rotation around a single bond. researchgate.net For instance, the peptide-catalyzed enantioselective bromination of certain benzamides can produce atropisomeric products with high enantiomeric ratios. researchgate.net Studies on di-isopropylbenzamide have demonstrated that selective bromination can lead to a chiral product that is stable to racemization. researchgate.net This principle highlights the potential of using reactions on the aromatic ring of N-isopropylbenzamide derivatives to install chirality.
Furthermore, the use of chiral catalysts or ligands in reactions involving this compound presents a viable strategy for generating chiral products. Transition metal-catalyzed cross-coupling reactions, a common application for this building block, can be rendered asymmetric by employing chiral ligands, thereby creating enantiomerically enriched products. This strategic approach would allow for the generation of novel chiral N-isopropylbenzamide analogues for evaluation in various scientific fields.
Application in the Synthesis of Functional Materials
The unique electronic and structural properties of this compound make it a promising candidate for the synthesis of advanced functional materials. smolecule.com Its aromatic core and reactive bromine atom allow it to be incorporated into larger systems like polymers and supramolecular structures.
In the field of organic electronics, there is a continuous search for new building blocks to construct semiconducting polymers for applications in devices like organic thin-film transistors (OTFTs) and organic solar cells. ambeed.com These polymers are often synthesized via palladium-catalyzed cross-coupling reactions that link aromatic units together.
This compound is a molecule well-suited for this purpose. The bromine atom provides a reactive site for polymerization reactions, such as Suzuki or Stille coupling. ambeed.com The N-isopropylbenzamide portion of the molecule can impart desirable properties to the resulting polymer, such as improved solubility for solution-based processing and the ability to form intermolecular hydrogen bonds. This hydrogen bonding can influence the polymer's self-assembly and packing in the solid state, which is a critical factor for efficient charge transport in electronic devices.
The molecular structure of this compound contains the essential features of a calamitic (rod-like) liquid crystal. These materials typically consist of a rigid core, such as a benzene ring, and a flexible side group. The rigid aromatic core of this compound, combined with the N-isopropyl group, provides the necessary shape anisotropy that could enable the formation of liquid crystalline phases. While specific liquid crystals based on this exact compound are not detailed in the literature, related benzamide structures are explored as building blocks for liquid crystal materials. ambeed.combiomall.in By modifying the structure, for example, by replacing the bromine atom with a longer alkyl or alkoxy chain via cross-coupling, it is conceivable to design and synthesize new families of liquid crystals based on the N-isopropylbenzamide scaffold.
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent forces. The N-isopropylbenzamide moiety is an excellent functional group for programming molecular self-assembly. The amide N-H group is a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. This combination can lead to the formation of strong and directional hydrogen bonds, allowing the molecules to self-assemble into well-defined structures like chains or dimers. ambeed.com
These predictable interactions make this compound a potential building block for creating supramolecular host materials, which can encapsulate smaller guest molecules, or for designing complex, self-assembled architectures. The bromine atom adds another dimension of control, as it can be used to link the units into larger covalent structures after the initial self-assembly or participate in halogen bonding, another important non-covalent interaction.
Ligands for Metal Complexes in Catalysis
The benzamide functional group, with its nitrogen and oxygen atoms, can act as a directing group in transition-metal-catalyzed C-H activation reactions. nih.gov This directing ability is crucial for achieving regioselectivity in the synthesis of complex molecules. While direct studies detailing this compound as a ligand are not extensively documented, the principles of coordination chemistry suggest its potential. The nitrogen and oxygen of the amide can chelate to a metal center, and the bromo-substituted phenyl ring can be electronically tuned for various catalytic processes.
Research on related benzamide derivatives provides insight into this potential. For instance, various N-substituted benzamides are employed in transition metal-catalyzed reactions, including those involving palladium, rhodium, and copper. mdpi.comfluorochem.co.ukchemscene.com The amide functionality can facilitate catalysis by coordinating to the metal, thereby influencing the reactivity and selectivity of the transformation. In a broader context, bromo-substituted aromatic compounds are frequently used in cross-coupling reactions where the bromine atom serves as a reactive handle for bond formation, often catalyzed by transition metal complexes. smolecule.com
Studies on similar structures, such as (E)-4-bromo-N'-(4-chlorobenzylidene)benzohydrazide, have shown that the oxygen of the carbonyl group and the nitrogen of the azomethine group can act as chelating sites for various metal ions, including Co(II), Ni(II), Cu(II), Pd(II), Zn(II), Cd(II), and Hg(II), forming stable complexes. repec.org Similarly, macrocyclic amine N-heterocyclic carbene ligands have been used to create complexes with Group 10 metals like Ni(II), Pd(II), and Pt(II). rsc.org This body of research underscores the capability of bromo-substituted amide structures to serve as effective ligands in catalysis.
The following table summarizes the metals and ligand types from related studies, illustrating the potential catalytic utility of metal complexes derived from benzamide-type ligands.
| Metal Ion | Ligand Type from Related Studies | Potential Application |
| Pd(II), Rh(III), Cu(II) | Benzamide derivatives | C-H Functionalization, Cross-Coupling |
| Co(II), Ni(II), Cu(II) | Benzohydrazide derivatives | Catalysis, Antimicrobial agents |
| Ni(II), Pd(II), Pt(II) | Macrocyclic amine-NHC | Structural and Catalytic materials |
Design of Derivatization Reagents
Derivatization reagents are crucial tools in chemical analysis, used to modify an analyte to enhance its detectability or separability. The structure of this compound makes it a suitable scaffold for the design of such reagents. The bromine atom provides a reactive site for introducing functionalities that can be tailored for specific analytical applications.
Aryl halides are fundamental building blocks in organic synthesis and can be transformed into a variety of valuable synthetic intermediates. nih.gov For example, the bromine atom on this compound can be substituted via nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions to attach chromophores, fluorophores, or mass tags. smolecule.com This would create a derivatizing agent that, upon reaction with a target analyte (e.g., through the amide nitrogen after deprotection or modification), imparts desirable analytical properties to it.
The development of new reagents for chemical synthesis often involves leveraging reactive functional groups. For instance, iodobenzamides have been prepared and utilized as reagents for direct esterification and amidation reactions. mdpi.com Following a similar logic, this compound could serve as a precursor to hypervalent iodine reagents or other activated species designed for specific chemical transformations.
Furthermore, the concept of using derivatizing agents is central to fields like proteomics for cross-linking and identifying protein interactions. google.com While not directly citing this compound, the principles of designing photoactivatable or reactive matrix-based reagents often rely on core structures that can be functionalized, a role for which this compound is well-suited. The synthesis of a related compound, 5-Bromo-2-iodo-N-isopropylbenzamide, highlights the utility of these structures as intermediates for more complex molecules. mdpi.com
The table below outlines potential derivatization strategies based on the reactivity of this compound's functional groups.
| Functional Group | Derivatization Reaction | Potential Application |
| Bromo group | Suzuki or Sonogashira Coupling | Attachment of UV-active or fluorescent tags |
| Bromo group | Nucleophilic Substitution | Introduction of linking chains or reactive moieties |
| Amide NH | Acylation/Alkylation (post-modification) | Linkage to biomolecules or surfaces |
Green Chemistry Principles Applied to 3 Bromo N Isopropylbenzamide Chemistry
Solvent Minimization and Alternative Solvent Usage
Traditional organic syntheses often rely on large volumes of volatile and often toxic organic solvents. In the context of 3-bromo-N-isopropylbenzamide and related benzamides, a significant green chemistry objective is the reduction of solvent use and the substitution of hazardous solvents with more benign alternatives.
One prominent strategy is the use of aqueous media. For instance, the synthesis of 2-amino-N-isopropylbenzamide, a related compound, has been demonstrated in water by reacting isatoic anhydride (B1165640) with isopropylamine (B41738) at room temperature. nih.gov This approach significantly reduces the environmental impact associated with volatile organic compounds (VOCs). Another approach involves microwave-assisted synthesis in ethanol/water mixtures, which has been shown to achieve high yields while reducing energy consumption. smolecule.com
Solvent-free or mechanochemical methods represent another frontier. Ball-milling, a form of mechanochemistry, has been successfully used for the synthesis of 4-bromo-N-isobutylbenzamide by reacting 4-bromobenzoic acid with isobutylamine, completely eliminating the need for a solvent. smolecule.com Similarly, mechanochemical C-H iodination of N-isopropylbenzamide has been performed with minimal use of the solvent hexafluoroisopropanol (HFIP), demonstrating the potential for significant solvent reduction in functionalization reactions. acs.orgacs.org
Ionic liquids have also been explored as alternative solvents. An iridium-catalyzed ortho-C–H amidation of benzamides has been efficiently carried out in the ionic liquid [BMIM]PF6, which can potentially be recycled, thereby minimizing waste. nih.gov
Table 1: Solvent Reduction and Alternative Solvent Strategies
| Method | Key Features | Compound Focus | Reference |
| Aqueous Synthesis | Use of water as a solvent at room temperature. | 2-amino-N-isopropylbenzamide | nih.gov |
| Microwave-Assisted Synthesis | Ethanol/water mixture, reduced reaction time and energy. | 4-bromo-N-isobutylbenzamide | smolecule.com |
| Mechanochemistry (Ball-Milling) | Solvent-free reaction conditions. | 4-bromo-N-isobutylbenzamide | smolecule.com |
| Mechanochemical C-H Iodination | Minimized use of HFIP solvent. | N-isopropylbenzamide | acs.orgacs.org |
| Ionic Liquids | Use of recyclable [BMIM]PF6 as a reaction medium. | Benzamides | nih.gov |
Energy-Efficient Reaction Conditions
Reducing energy consumption is a cornerstone of green chemistry. This is often achieved by developing reactions that can be conducted at ambient temperature and pressure, thus avoiding the energy-intensive processes of heating and cooling.
Several synthetic routes for benzamides, including those structurally related to this compound, have been developed to operate at room temperature. For example, the synthesis of 2-bromo-N-alkyl-N-isopropylbenzamides can be performed by stirring the reactants at room temperature for one hour. nih.gov Similarly, the preparation of 4-bromo-N,N-diisopropylbenzamide from parabromobenzoic acid and diisopropylamine (B44863) is also conducted at room temperature. google.com
Microwave-assisted synthesis, as mentioned previously, not only reduces solvent use but also significantly cuts down on energy consumption compared to conventional heating methods. smolecule.com Furthermore, visible-light photoredox catalysis has emerged as a powerful tool for conducting reactions under mild, room temperature conditions, as demonstrated in the aminocarbonylation of aryl halides. core.ac.uk
The use of highly reactive catalysts can also enable reactions to proceed at lower temperatures. For instance, an iridium-catalyzed C-H amidation of benzamides was optimized to run efficiently at 40°C, a relatively mild temperature. nih.gov
Atom Economy and Waste Reduction Strategies
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. High atom economy is achieved when most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste.
Strategies to improve atom economy in the synthesis of benzamides focus on avoiding the use of stoichiometric reagents that are not fully incorporated into the final product. For example, traditional amidation methods often involve activating agents that generate significant waste. Catalytic methods, such as the iron-substituted polyoxometalate-catalyzed synthesis of amides, offer a more atom-economical alternative. rsc.org
C-H activation/functionalization reactions are inherently more atom-economical than traditional cross-coupling reactions, which require pre-functionalized starting materials. nih.gov The direct functionalization of a C-H bond avoids the need for halogenated or organometallic reagents, thereby reducing waste. nih.gov
Waste reduction can also be achieved by using recyclable catalysts and solvents. The use of ionic liquids and the potential for recycling the cyanuric acid byproduct from reactions using tribromoisocyanuric acid are examples of such strategies. nih.govscielo.br
Use of Benign Reagents and Catalysts
The selection of reagents and catalysts with low toxicity and environmental impact is a critical aspect of green chemistry. This involves replacing hazardous substances with safer alternatives.
In the context of benzamide (B126) synthesis, there is a move away from toxic reagents like thionyl chloride for the activation of carboxylic acids. google.com Milder and less hazardous coupling agents are preferred. For instance, the use of tribromoisocyanuric acid (TBCA) with triphenylphosphine (B44618) provides a stable and easy-to-handle alternative for amidation reactions. scielo.br
The use of transition metal catalysts, while often essential, raises concerns about toxicity and cost. Research is ongoing to develop catalysts based on more abundant and less toxic metals. Iron-substituted polyoxometalates are an example of a move towards more environmentally benign catalysts. rsc.org
Furthermore, biocatalytic approaches, such as the use of lipase (B570770) for amidation, offer a green alternative to traditional chemical methods. smolecule.com Enzymes operate under mild conditions and are biodegradable, making them highly desirable from a green chemistry perspective. smolecule.com
Continuous Flow and Microfluidic Reactor Systems in Electrosynthesis
Continuous flow chemistry and microfluidic reactors offer significant advantages in terms of safety, efficiency, and scalability, aligning well with green chemistry principles. These systems allow for precise control over reaction parameters, leading to higher yields and selectivities, and can minimize the handling of hazardous intermediates.
Electrosynthesis, which uses electrical current to drive chemical reactions, is a particularly green technology as it can replace stoichiometric reagents with electrons, which are a "massless" and clean reagent. soton.ac.uk When combined with continuous flow systems, electrosynthesis becomes even more attractive.
Recent advances have led to the development of electrochemical microflow devices that address some of the traditional barriers to the adoption of electrosynthesis in the laboratory. soton.ac.uk These systems have been used for various synthetically useful reactions, including oxidations and amidations. soton.ac.uk For example, visible-light photoredox-catalyzed carbonylations have been successfully implemented in continuous flow systems, enabling the safe use of carbon monoxide gas and precise control over reaction conditions. core.ac.uk
While specific applications of continuous flow electrosynthesis for this compound are not yet widely reported, the development of this technology for related amide syntheses suggests a promising future direction for the greener production of this compound. core.ac.uksoton.ac.uk
Future Research Directions and Outlook
Emerging Synthetic Methodologies for Brominated Benzamides
The synthesis of brominated benzamides is evolving beyond traditional electrophilic aromatic substitution. Modern methodologies focus on improving selectivity, efficiency, and environmental compatibility. Transition metal-catalyzed C-H bond functionalization has become a powerful tool for creating C-C and C-heteroatom bonds in a greener, more atom-economical fashion. stmjournals.com
Recent advancements include:
Peptide-Catalyzed Asymmetric Bromination: Researchers have developed enantioselective bromination processes using simple tetrapeptide catalysts. iut.ac.ir These reactions can produce atropisomeric benzamides, which are chiral due to restricted rotation around a single bond and are of increasing interest in medicinal chemistry. iut.ac.ir
Metal-Catalyzed C-H Activation: Ruthenium and Iridium catalysts have been successfully employed for the ortho-C–H bromination and amidation of benzamide (B126) substrates. stmjournals.comresearchgate.net For instance, an iridium(III) catalyzed ortho-C–H bond amidation of weakly coordinating benzamides with sulfonyl azides offers a direct route to complex amides under mild conditions. researchgate.net This approach avoids the need for pre-functionalized substrates, reducing waste. beilstein-journals.org
Nanocatalyst Applications: The use of recyclable nanocatalysts is an emerging trend in the synthesis of brominated benzamides, highlighting a move towards more sustainable chemical manufacturing.
A comparison of these emerging methods reveals a trade-off between substrate scope, reaction conditions, and the type of selectivity achieved.
Interactive Data Table: Comparison of Modern Synthetic Methods for Brominated Benzamides
| Methodology | Catalyst Type | Key Advantage(s) | Reaction Type | Ref. |
|---|---|---|---|---|
| Asymmetric Bromination | Peptide Catalyst | Enantioselectivity, access to chiral atropisomers | Electrophilic Aromatic Substitution | iut.ac.ir |
| C-H Bromination | Ruthenium (Ru) | High regioselectivity (ortho), atom economy | C-H Activation/Halogenation | stmjournals.com |
| C-H Amidation | Iridium (Ir) | Direct C-N bond formation, mild conditions | C-H Activation/Amidation | researchgate.net |
| General Synthesis | Nanocatalysts | Recyclability, sustainability | Varies |
Exploration of Novel Reactivity Pathways and Cascade Reactions
The dual functionality of 3-bromo-N-isopropylbenzamide—a reactive aryl bromide and a directing amide group—enables a variety of novel transformations and cascade reactions. The bromine atom is a versatile handle for cross-coupling reactions, while the amide can direct C-H activation or participate in cyclizations.
A significant area of exploration is the use of this scaffold in palladium-catalyzed annulation reactions to construct complex heterocyclic systems. chemspider.com For example, N-substituted 2-bromobenzamides can react with 2-bromobenzoic acids in a palladium-catalyzed process to form phenanthridin-6(5H)-one derivatives. chemspider.com This type of reaction, involving sequential C-C and C-N bond formations, builds significant molecular complexity from relatively simple starting materials.
Furthermore, the strategic functionalization of multi-brominated benzamide scaffolds demonstrates the potential for controlled, regioselective transformations. Enantioenriched tribrominated benzamides can undergo sequential palladium-catalyzed cross-coupling and lithium-halogen exchange with high selectivity. researchgate.netacs.org This allows for the installation of different functional groups at specific positions, creating a library of diverse and complex chiral molecules from a single scaffold. researchgate.netacs.org Such derivatized benzamides have potential applications as asymmetric ligands in catalysis. researchgate.netnih.gov
Future work will likely focus on discovering new catalytic systems that can exploit the inherent reactivity of the C-Br and ortho C-H bonds to trigger novel cascade sequences, leading to the rapid assembly of intricate molecular architectures relevant to pharmaceuticals and materials.
Development of Advanced Materials from this compound Scaffolds
The benzamide functional group is a cornerstone of high-performance polymers like aramids (aromatic polyamides), known for their exceptional thermal stability and mechanical strength. researchgate.netresearchgate.net The incorporation of bromine into these polymer backbones is a known strategy to enhance properties such as flame retardancy. researchgate.net
While this compound itself is not a polymer, its structure presents clear potential for use as a monomer or a precursor to monomers for advanced materials:
Flame-Retardant Polymers: The bromine atom can impart flame-retardant properties to polymers. researchgate.net By converting the benzamide into a suitable monomer, such as a dicarboxylic acid or a diamine, it could be incorporated into polyamide or polyester (B1180765) chains.
Functional Polymer Scaffolds: The bromine atom serves as a reactive site for post-polymerization modification. A polymer chain containing this unit could be functionalized through cross-coupling reactions, allowing for the attachment of various chemical groups to tune the material's properties for specific applications, such as sensors or separation membranes. beilstein-journals.orgsioc-journal.cn
Supramolecular Assemblies: The amide group is capable of forming strong hydrogen bonds, which can drive the self-assembly of molecules into ordered supramolecular structures. ambeed.com The interplay between hydrogen bonding from the amide and potential halogen bonding from the bromine could be exploited to design novel liquid crystals or gels.
Research has demonstrated the synthesis of novel brominated chiral polyamides from dicarboxylic acids containing benzamide linkages, resulting in soluble, thermally stable, and optically active polymers. iut.ac.ir This serves as a direct precedent for the potential utility of scaffolds like this compound in creating functional polymeric materials.
Integration of Computational and Experimental Approaches in Reaction Design and Optimization
The synergy between computational modeling and experimental work is accelerating progress in chemical synthesis and catalyst design. For complex reactions involving benzamide scaffolds, computational tools are proving invaluable.
Key areas of integration include:
Mechanism Elucidation: Density Functional Theory (DFT) calculations are used to investigate reaction mechanisms. For instance, in Cobalt(III)-catalyzed C-H amidation reactions of benzamides, DFT studies can help determine the rate-limiting step, providing insights that are difficult to obtain through experiments alone. beilstein-journals.org
Catalyst and Ligand Design: Computational methods are employed to design new catalysts and ligands. The development of phosphino (B1201336) benzamide derivatives as asymmetric ligands has been guided by understanding the spatial arrangement and electronic properties of the scaffold, which can be modeled computationally. researchgate.netnih.gov
Pharmacophore Modeling: In medicinal chemistry, computational design is used for pharmacophore building and structure-activity relationship (SAR) studies. nih.gov For benzamide-based scaffolds, these in silico techniques can predict binding affinities to biological targets and guide the synthesis of more potent and selective molecules. nih.gov
A recent study on photoredox-catalysed aminocarbonylation of aryl halides combined spectroscopic analysis with theoretical computational studies to elucidate the reaction mechanism, proposing a novel tandem catalytic cycle. This integrated approach allows for a deeper understanding of the reaction and facilitates the rational design of more efficient synthetic protocols.
Future research on this compound and related compounds will undoubtedly rely heavily on this dual approach. By predicting reaction outcomes and understanding transition states computationally, researchers can design more targeted and efficient experiments, saving time and resources while pushing the boundaries of what is synthetically possible.
Q & A
Q. What are the established synthetic routes for 3-bromo-N-isopropylbenzamide, and how can reaction conditions be optimized for academic laboratory settings?
- Methodological Answer : The synthesis of this compound can be optimized using retrosynthetic analysis guided by AI models (e.g., Template_relevance models in PubChem) to predict feasible precursors and reaction pathways. For example, coupling 3-bromobenzoic acid with isopropylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) is a common approach. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst loading should be systematically varied to maximize yield. Monitoring by TLC or HPLC ensures intermediate purity .
Q. How can researchers characterize the crystal structure and intermolecular interactions of this compound using X-ray diffraction?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation in polar aprotic solvents (e.g., acetonitrile). Data collection parameters include a monoclinic system (space group P2₁/c) with unit cell dimensions (e.g., a ≈ 25.02 Å, b ≈ 5.37 Å) and refinement using software like SHELX. Intermolecular interactions (e.g., hydrogen bonds between amide groups or halogen⋯π interactions involving bromine) should be quantified using Mercury software .
Q. What solvent systems are optimal for studying the solubility and stability of this compound in biochemical assays?
- Methodological Answer : Solubility screening should include DMSO for stock solutions (≤10% v/v to avoid cellular toxicity) and aqueous buffers (PBS, pH 7.4) for dilution. Stability is assessed via HPLC-UV at λ = 254 nm over 24–72 hours. For hydrophobic environments, use co-solvents like ethanol or cyclodextrin inclusion complexes. Always validate solubility using nephelometry to detect precipitation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different experimental models?
- Methodological Answer : Contradictions in bioactivity may arise from assay conditions (e.g., cell line variability, serum concentration). Apply a standardized protocol:
- Use isogenic cell lines (e.g., HEK293 vs. HepG2) to control for genetic background.
- Normalize data to positive/negative controls (e.g., IC₅₀ of reference compounds).
- Perform meta-analysis using tools like RevMan to quantify heterogeneity across studies.
Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. What computational chemistry approaches are recommended for predicting the bioactivity of this compound derivatives, and how can researchers validate these models experimentally?
- Methodological Answer : Use QSAR models (e.g., CoMFA or Random Forest) trained on PubChem datasets to predict bioactivity. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies potential binding modes. Validate predictions via:
- Synthesis of top-scoring derivatives.
- Enzymatic assays (e.g., fluorescence-based kinase inhibition).
- Correlation analysis between docking scores and experimental IC₅₀ values. Address overfitting by external validation with ChEMBL data .
Q. What strategies are effective for isolating and quantifying trace impurities in this compound batches during method development?
- Methodological Answer : Employ UPLC-MS/MS with a C18 column (1.7 µm particles) for high-resolution separation. Gradient elution (5–95% acetonitrile in 0.1% formic acid) resolves impurities. For quantification:
- Use deuterated internal standards (e.g., this compound-d₇).
- Apply MRM transitions (m/z 312 → 214 for the parent ion).
- Validate limits of detection (LOD < 0.1%) via spike-recovery experiments in triplicate .
Data Analysis and Reproducibility
Q. How should researchers design dose-response experiments to account for batch-to-batch variability in this compound purity?
- Methodological Answer : Implement a nested ANOVA design:
- Test three independent batches in triplicate.
- Include a purity correction factor (HPLC-determined % purity) in dose calculations.
- Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves, reporting EC₅₀ with 95% confidence intervals.
Disclose batch-specific data in supplementary materials to enhance reproducibility .
Q. What statistical methods are appropriate for analyzing time-dependent degradation products of this compound under varying storage conditions?
- Methodological Answer : Apply principal component analysis (PCA) to LC-MS datasets to cluster degradation products. Use accelerated stability studies (40°C/75% RH for 6 months) with Arrhenius modeling to predict shelf life. Compare degradation pathways under inert (N₂) vs. aerobic conditions via MS/MS fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
